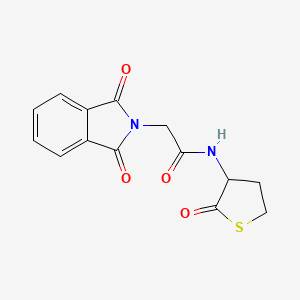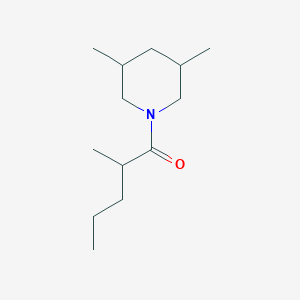![molecular formula C15H14Cl2N2O3S B3953798 N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide](/img/structure/B3953798.png)
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide
Descripción general
Descripción
N-{2-[4-(aminosulfonyl)phenyl]ethyl}-3,4-dichlorobenzamide, commonly known as A-438079, is a small molecule antagonist of the P2X7 receptor. The P2X7 receptor is a type of purinergic receptor that is involved in the regulation of immune responses, inflammation, and pain. A-438079 has been extensively studied in scientific research for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Mecanismo De Acción
The P2X7 receptor is a type of ionotropic receptor that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, such as interleukin-1β. A-438079 acts as an antagonist of the P2X7 receptor, preventing its activation and downstream signaling pathways. This results in the inhibition of pain and inflammation.
Biochemical and Physiological Effects
A-438079 has been shown to have various biochemical and physiological effects in animal models. Studies have shown that A-438079 can effectively reduce pain and inflammation in models of chronic pain, neuropathic pain, and inflammatory diseases. Additionally, A-438079 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
A-438079 has several advantages for lab experiments. It is a highly specific and potent antagonist of the P2X7 receptor, making it an ideal tool for studying the role of this receptor in various diseases. Additionally, it has been extensively characterized and validated in various animal models, providing a reliable and reproducible experimental system. However, A-438079 has some limitations, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
Direcciones Futuras
There are several future directions for the research on A-438079. One potential application is in the development of novel therapeutics for chronic pain and inflammatory diseases. Additionally, A-438079 may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Further studies are needed to explore the potential of A-438079 in these areas. Additionally, the development of more potent and selective P2X7 receptor antagonists may provide new opportunities for therapeutic intervention in various diseases.
Aplicaciones Científicas De Investigación
A-438079 has been widely used in scientific research for its potential therapeutic applications in various diseases. In particular, it has been studied for its role in the regulation of pain and inflammation. Studies have shown that A-438079 can effectively block the P2X7 receptor, thereby reducing pain and inflammation in animal models of chronic pain and inflammatory diseases.
Propiedades
IUPAC Name |
3,4-dichloro-N-[2-(4-sulfamoylphenyl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c16-13-6-3-11(9-14(13)17)15(20)19-8-7-10-1-4-12(5-2-10)23(18,21)22/h1-6,9H,7-8H2,(H,19,20)(H2,18,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBPVSYOGUBGPKF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCNC(=O)C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-{4-[(4-chlorobenzyl)oxy]benzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B3953730.png)

![{2-[(3-benzyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-4-bromophenoxy}acetic acid](/img/structure/B3953744.png)
![N-cyclopropyl-5-[4-(2-naphthylsulfonyl)-1-piperazinyl]-2-nitroaniline](/img/structure/B3953747.png)
![N-{4-[acetyl(methyl)amino]phenyl}-2-phenoxypropanamide](/img/structure/B3953750.png)

![7-[(5-iodo-2-furyl)methylene]-3-(4-nitrophenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B3953775.png)
![N-{[(2-chloro-4-nitrophenyl)amino]carbonothioyl}-2,2-diphenylacetamide](/img/structure/B3953779.png)
![5-{3,5-dichloro-2-[3-(4-methylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B3953782.png)

![1-allyl-3a,8a-dihydroxy-2-thioxo-2,3,3a,8a-tetrahydroindeno[1,2-d]imidazol-8(1H)-one](/img/structure/B3953810.png)
![2-methyl-3-nitro-N-{[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3953821.png)
![6-ethyl-6-methyl-5,6,10,11-tetrahydro-7H,9H-benzo[h][1,3]thiazino[2,3-b]quinazolin-7-one](/img/structure/B3953829.png)